molecular formula C6H6NNaO2S B1447941 Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate CAS No. 1423030-93-6

Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

Cat. No.: B1447941
CAS No.: 1423030-93-6
M. Wt: 179.17 g/mol
InChI Key: IIDLBAIVVRAPTG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is a valuable salt derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry. Its core structure, the 5-methyl-1,3-thiazole ring, is a privileged scaffold in drug discovery, known for contributing to a wide spectrum of biological activities . This compound is strategically designed for the synthesis and development of novel molecules with potential pharmacological properties. Researchers utilize this acetate derivative primarily as a precursor for constructing more complex molecular architectures. Its applications span across various research domains, including the design of potential tubulin polymerization inhibitors for anticancer research and the development of novel compounds for evaluating antioxidant activities . The thiazole nucleus is a common feature in many therapeutic agents and investigational compounds due to its ability to interact with diverse biological targets . This product is intended for use in laboratory research to facilitate the advancement of chemical and biological sciences.

Properties

IUPAC Name

sodium;2-(5-methyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.Na/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDLBAIVVRAPTG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Physicochemical Profiling, Synthetic Utility, and Application in Medicinal Chemistry

Executive Summary

Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates, particularly in the development of metabolic modulators (PPAR agonists) and anti-infective agents. Functioning as a stable, water-soluble source of the (5-methylthiazol-2-yl)acetic acid moiety, this compound enables the introduction of the thiazole ring—a classic bioisostere for pyridine and phenyl rings—into drug scaffolds.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a validated Hantzsch-based synthetic route, and critical quality control parameters required for GMP-compliant environments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The sodium salt form offers enhanced stability and handling characteristics compared to the free acid, which can be prone to decarboxylation under thermal stress.

Structural Specifications
PropertyDetail
IUPAC Name Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate
Molecular Formula C₆H₆NNaO₂S
Molecular Weight 179.17 g/mol
SMILES CC1=CN=C(S1)CC(=O)[O-].[Na+]
InChI Key IIDLBAIVVRAPTG-UHFFFAOYSA-M
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>50 mg/mL), Methanol; Sparingly soluble in Acetone, DCM
Thermal & Stability Profile
  • Hygroscopicity: Moderate. The sodium carboxylate moiety is prone to moisture uptake; storage in desiccated environments is mandatory to prevent clumping and hydrolysis risks.

  • Thermal Stability: Stable up to 200°C. Decomposition (decarboxylation) may occur above 220°C, releasing 2,5-dimethylthiazole.

  • pKa (Parent Acid): Calculated ~3.8. The salt acts as a weak base in aqueous solution (pH ~8.5 at 10 mM).

Synthetic Methodology: The Hantzsch Route

To ensure high regioselectivity for the 5-methyl isomer over the 4-methyl isomer, a modified Hantzsch Thiazole Synthesis is the industry-standard protocol. This method couples a thioamide derivative with an


-halo aldehyde.
Retrosynthetic Analysis

The 5-methyl substitution pattern dictates the choice of electrophile. Using 2-chloropropanal (rather than chloroacetone) ensures the methyl group is positioned at C5.

  • Precursor A (Nucleophile): Ethyl 3-amino-3-thioxopropanoate (derived from Ethyl cyanoacetate + H₂S).

  • Precursor B (Electrophile): 2-Chloropropanal.

Step-by-Step Protocol

Step 1: Formation of the Thioamide Intermediate

  • Reagents: Ethyl cyanoacetate (1.0 eq), Hydrogen sulfide (gas or NaHS/MgCl₂), Triethylamine (catalytic).

  • Conditions: Solvate ethyl cyanoacetate in Ethanol. Sparge with H₂S gas at 0°C for 4 hours.

  • Outcome: Yields Ethyl 3-amino-3-thioxopropanoate (Ethyl thiocarbamoylacetate).

Step 2: Hantzsch Cyclization

  • Reagents: Thioamide intermediate (from Step 1), 2-Chloropropanal (1.1 eq).

  • Solvent: Ethanol or DMF.

  • Procedure:

    • Dissolve thioamide in Ethanol.

    • Add 2-Chloropropanal dropwise at room temperature to prevent exotherm.

    • Reflux for 6–12 hours. The sulfur atom attacks the

      
      -carbon of the aldehyde, followed by nitrogen condensation with the carbonyl.
      
  • Purification: Evaporate solvent. The resulting hydrobromide/chloride salt is neutralized with NaHCO₃ to yield Ethyl 2-(5-methylthiazol-2-yl)acetate .

Step 3: Saponification & Salt Formation

  • Hydrolysis: Treat the ethyl ester with NaOH (1.05 eq) in MeOH/Water (1:1) at ambient temperature for 2 hours.

  • Isolation: Concentrate the solution. Lyophilize or crystallize from EtOH/Et₂O to obtain the sodium salt.

Synthetic Workflow Diagram

Synthesis Start Ethyl Cyanoacetate Step1 Thioamidation (H2S, Et3N) Start->Step1 Inter Ethyl thiocarbamoylacetate Step1->Inter Step2 Hantzsch Cyclization (Reflux, EtOH) Inter->Step2 Reagent 2-Chloropropanal (Regiocontrol Reagent) Reagent->Step2 Ester Ethyl 2-(5-methylthiazol-2-yl)acetate Step2->Ester Step3 Saponification (NaOH, MeOH/H2O) Ester->Step3 Final Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate Step3->Final

Figure 1: Critical path for the regioselective synthesis of the 5-methylthiazole scaffold.

Applications in Drug Discovery[4][6]

Bioisosteric Rationale

The 5-methylthiazole ring is a valuable scaffold in medicinal chemistry due to its electronic and steric properties:

  • Lipophilicity Modulation: The thiazole ring is less lipophilic than a phenyl ring (LogP ~0.44 vs 2.14), improving aqueous solubility.

  • Metabolic Stability: The 5-methyl block prevents metabolic oxidation at the C5 position, a common soft spot in unsubstituted thiazoles.

  • Pi-Stacking: The aromatic nature allows for

    
     interactions with target protein residues (e.g., Phenylalanine or Tryptophan gates).
    
Therapeutic Areas[4]
  • PPAR Agonists: Thiazole-acetic acid derivatives are classic pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs). The 5-methyl substitution often optimizes the fit within the ligand-binding pocket (LBD) of PPAR

    
    .
    
  • Anti-Infectives: Used as a side-chain precursor for cephalosporins and monobactams, where the thiazole moiety enhances affinity for Penicillin-Binding Proteins (PBPs).

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<180 Da) and distinct polarity vector, it serves as an ideal "fragment" for crystallographic screening.

Quality Control & Handling

Analytical Specifications (Release Criteria)
TestMethodSpecification
Purity HPLC (C18, ACN/Buffer)

Identity ¹H-NMR (D₂O)Confirms 5-Me singlet (~2.4 ppm) and CH₂ singlet (~3.8 ppm)
Sodium Content ICP-OES / Titration12.0%

1.0% (Theoretical: 12.8%)
Water Content Karl Fischer

(Hygroscopic control)
QC Decision Tree

QC Start Crude Product Solubility Soluble in Water? Start->Solubility HPLC HPLC Purity > 98%? Solubility->HPLC Yes Reject REJECT Recrystallize Solubility->Reject No (Inorganic Salts) NMR 1H-NMR Regioisomer Check HPLC->NMR Yes HPLC->Reject No Drying Vacuum Dry (40°C, 24h) NMR->Drying Pass (5-Me confirmed) NMR->Reject Fail (4-Me detected) Release RELEASE Lot Approved Drying->Release

Figure 2: Quality control logic for validating batch integrity.

Safety & Storage
  • Signal Word: WARNING (GHS07).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Desiccate strictly.

References

  • PubChem. Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (CID 71755873). National Library of Medicine. Available at: [Link]

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational chemistry for thiazole synthesis).
  • Metzger, J. V. (Ed.). (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons. (Comprehensive review of thiazole regiochemistry).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on thiazole as a phenyl bioisostere).

Thiazole-Containing Compounds: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most vital scaffolds in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions. This versatility is evidenced by the significant number of thiazole-containing molecules that have successfully transitioned into clinical use, including prominent anticancer, antimicrobial, and anti-inflammatory agents.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the thiazole moiety in drug discovery. It delves into the fundamental chemistry and synthetic strategies for creating thiazole derivatives, explores their diverse pharmacological activities and mechanisms of action across key therapeutic areas, and elucidates critical structure-activity relationships. Furthermore, this guide presents a detailed experimental workflow for the synthesis and biological evaluation of a model thiazole compound, offering practical insights for laboratory application.

Introduction: The Significance of the Thiazole Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing heterocycles being present in approximately 75% of FDA-approved small-molecule drugs.[3] Among these, the thiazole nucleus holds a privileged status.[1] Found in natural products like Vitamin B1 (Thiamine) and integrated into the core of blockbuster synthetic drugs, the thiazole ring's importance is undeniable.[1][4] Its aromatic nature, combined with the presence of heteroatoms capable of hydrogen bonding and coordination, makes it an ideal building block for designing molecules that can interact with specific biological targets.[5] The clinical success of drugs such as the antiretroviral Ritonavir , the anticancer agent Dasatinib , and the antimicrobial Sulfathiazole underscores the therapeutic potential that continues to drive research into novel thiazole derivatives.[1][6]

The Chemistry and Synthesis of Thiazole Derivatives

A deep understanding of the synthesis of the thiazole core is fundamental to developing new chemical entities. The field has evolved from foundational methods to highly efficient modern techniques.

Classic Synthetic Routes

The most renowned and historically significant method for thiazole synthesis is the Hantzsch Thiazole Synthesis , first described in the late 19th century. This reaction involves the condensation of an α-haloketone with a thioamide.[7] Its reliability and broad substrate scope have made it a cornerstone of thiazole chemistry.[8]

Other classical methods include:

  • Cook-Heilborn Synthesis: Involves the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates to yield 5-aminothiazoles.[9]

  • Tcherniac's Synthesis: Utilizes the hydrolysis of α-thiocyanoketones to produce 2-substituted thiazoles.[9]

Modern Synthetic Strategies

To meet the demands of high-throughput screening and green chemistry, classical methods have been refined. Modern adaptations, including microwave-assisted organic synthesis (MAOS) and one-pot multicomponent reactions, offer significant advantages such as drastically reduced reaction times, improved yields, and more environmentally benign protocols.[7][10]

Hantzsch_Synthesis cluster_reactants Reactants Thioamide Thioamide (e.g., Thiourea) Intermediate Thiazoline Intermediate Thioamide->Intermediate Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate Thiazole Substituted Thiazole Intermediate->Thiazole Dehydration/ Aromatization caption Figure 1: Generalized workflow of the Hantzsch Thiazole Synthesis.

Caption: Figure 1: Generalized workflow of the Hantzsch Thiazole Synthesis.

Pharmacological Activities & Mechanisms of Action

Thiazole derivatives exhibit a remarkable breadth of biological activities, positioning them as critical scaffolds for tackling a wide range of diseases.[11][12]

Anticancer Activity

The thiazole moiety is a cornerstone in the development of modern chemotherapeutics.[5] Its derivatives act through diverse and highly specific mechanisms.

  • Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Thiazole-based drugs like Dasatinib are potent multi-kinase inhibitors that target key signaling pathways responsible for tumor proliferation and survival.[5]

  • Tubulin Polymerization Disruption: The mitotic spindle is a validated anticancer target. Thiazole-containing natural products like Epothilones and their synthetic analogs (e.g., Ixabepilone ) bind to tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[13]

  • Inhibition of Signaling Pathways: Thiazole derivatives have been shown to inhibit critical cell survival pathways, including NF-κB, mTOR, and PI3K/Akt, leading to programmed cell death in cancer cells.[14]

  • Induction of Apoptosis: The thiazole scaffold can be readily functionalized to interact with proteins in the apoptotic cascade, such as the Bcl-2 family, promoting the selective elimination of malignant cells.[15]

Kinase_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, BCR-ABL) GF->Receptor Pathway Downstream Signaling (PI3K/Akt, MAPK) Receptor->Pathway Phosphorylation ThiazoleDrug Thiazole Kinase Inhibitor (e.g., Dasatinib) ThiazoleDrug->Receptor Inhibition Apoptosis Apoptosis ThiazoleDrug->Apoptosis Promotes Proliferation Cell Proliferation & Survival Pathway->Proliferation caption Figure 2: Mechanism of a thiazole-based kinase inhibitor.

Caption: Figure 2: Mechanism of a thiazole-based kinase inhibitor.

Table 1: Selected Anticancer Thiazole Derivatives and Their Biological Activity

Compound/DrugTarget / MechanismIC50 ValueCancer Cell LineReference
DasatinibMulti-kinase inhibitor (BCR-ABL, Src)<1 nM (BCR-ABL)Various[5]
Compound 4cVEGFR-2 Inhibition, Apoptosis Induction2.57 µMMCF-7 (Breast)[16]
Compound 8chLDHA Inhibition2.01 µMSiHa (Cervical)[4]
ThiazofurineIMP Dehydrogenase Inhibition-Leukemia[1]
Antimicrobial and Anti-inflammatory Roles

The thiazole scaffold is integral to numerous antimicrobial and anti-inflammatory drugs.

  • Antibacterial/Antifungal: The reduced thiazole ring (thiazolidine) is a core component of the penicillin and cephalosporin classes of antibiotics.[1][9] Synthetic derivatives like Sulfathiazole were among the first effective antimicrobials, while compounds like Abafungin show potent antifungal activity.[1]

  • Anti-inflammatory: Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and Fanetizole incorporate a thiazole ring and function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.[3][17]

Structure-Activity Relationship (SAR) Insights

Optimizing the therapeutic potential of thiazole compounds relies on a clear understanding of their SAR. The biological activity can be finely tuned by modifying substituents at the C2, C4, and C5 positions of the thiazole ring.[17]

  • C2 Position: Often substituted with amino, hydrazinyl, or other heterocyclic rings. The nature of this group is critical for target binding, particularly through hydrogen bond formation.[5][18]

  • C4 and C5 Positions: Substitution with aryl or alkyl groups significantly impacts the molecule's lipophilicity, steric profile, and overall conformation, which dictates its ability to fit into the binding pocket of a target protein.[4][19]

For example, in a series of antimicrobial thiazoles, the introduction of a strong electron-withdrawing group (like a nitro group) at the para position of a phenyl ring attached to the core scaffold resulted in a marked increase in both antibacterial and antifungal activity.[20] This highlights how electronic effects, in addition to steric factors, are pivotal in rational drug design.

Experimental Protocol: A Self-Validating Workflow

This section provides a representative, field-proven protocol for the synthesis and preliminary biological evaluation of a 2-amino-4-arylthiazole derivative, a common scaffold in drug discovery programs.

Synthesis via Hantzsch Condensation

Objective: To synthesize 2-amino-4-(4-bromophenyl)thiazole.

Rationale: This protocol uses the robust Hantzsch synthesis. A brominated phenacyl bromide is chosen as the α-haloketone to introduce a functional handle for potential further modification (e.g., via cross-coupling reactions), a common strategy in medicinal chemistry. Ethanol is selected as a solvent due to its ability to dissolve both reactants and its relatively low toxicity. The reaction is refluxed to provide sufficient thermal energy to overcome the activation barrier for the condensation and cyclization steps.

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (95%)

  • Round-bottom flask, condenser, heating mantle

  • TLC plates (silica gel), appropriate developing solvent (e.g., 30% Ethyl Acetate in Hexane)

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-Bromo-1-(4-bromophenyl)ethan-1-one (e.g., 2.78 g, 10 mmol) and thiourea (e.g., 0.91 g, 12 mmol).

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting α-haloketone spot indicates reaction completion (typically 2-4 hours).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol to remove unreacted thiourea.

  • Purification: The crude solid can be further purified by recrystallization from ethanol to yield the pure 2-amino-4-(4-bromophenyl)thiazole as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compound on a human cancer cell line (e.g., MCF-7, breast cancer).

Rationale: The MTT assay is a standard colorimetric assay for assessing cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A reduction in metabolic activity in treated cells compared to an untreated control indicates a cytotoxic or anti-proliferative effect. This protocol establishes a dose-response curve to calculate the IC50 value, a quantitative measure of potency.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of ~5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the synthesized thiazole derivative in DMSO. Create a series of dilutions in growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental_Workflow cluster_synthesis Part 1: Synthesis & Purification cluster_bioassay Part 2: Biological Evaluation (MTT Assay) S1 1. Hantzsch Reaction: α-Haloketone + Thiourea S2 2. Reaction Monitoring (TLC) S1->S2 S3 3. Isolation (Filtration) S2->S3 S4 4. Purification (Recrystallization) S3->S4 S5 5. Characterization (NMR, MS) S4->S5 B2 2. Treat with Thiazole Compound S5->B2 Pure Compound B1 1. Seed Cancer Cells B1->B2 B3 3. Incubate (48h) B2->B3 B4 4. Add MTT Reagent B3->B4 B5 5. Measure Absorbance B4->B5 B6 6. Calculate IC50 Value B5->B6 caption Figure 3: Integrated workflow from synthesis to biological data.

Caption: Figure 3: Integrated workflow from synthesis to biological data.

Future Perspectives and Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in drug discovery.[12] More than 90 thiazole-containing derivatives are currently under clinical investigation for a variety of diseases.[21] Future efforts will likely focus on developing novel synthetic methodologies to access more complex and diverse thiazole libraries. Furthermore, the application of computational chemistry and machine learning will accelerate the design of thiazole derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

References

  • Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds - Benchchem.
  • Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed.
  • Thiazole: A privileged scaffold in drug discovery | Request PDF - ResearchGate.
  • Full article: Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis.
  • A review on thiazole based compounds & it's pharmacological activities.
  • Application and synthesis of thiazole ring in clinically approved drugs - PubMed.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central.
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare.
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PubMed Central.
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
  • Structures of thiazole-bearing drugs recently approved by the FDA. - ResearchGate.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega.
  • An Overview of Thiazole Derivatives and its Biological Activities.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications.
  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores - ResearchGate.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI.
  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI.
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF - ResearchGate.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate.
  • A Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores - ResearchGate.

Sources

Methodological & Application

Application Note & Protocols: Investigating the Cardiovascular Potential of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the application of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate in cardiovascular research, including its potential mechanisms of action, detailed experimental protocols, and data interpretation.

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, a novel thiazole derivative, in cardiovascular research. While direct studies on this specific molecule are emerging, the well-documented cardiovascular activities of the thiazole and thiazolidinedione class of compounds provide a strong rationale for its investigation. This guide outlines hypothesized mechanisms of action, detailed protocols for in vitro and ex vivo characterization, and a framework for data analysis. The protocols are designed to be self-validating, incorporating essential controls and benchmarks to ensure data integrity and reproducibility.

Part 1: Scientific Rationale and Hypothesized Mechanism of Action

The thiazole ring is a core scaffold in numerous pharmacologically active compounds, most notably the thiazolidinedione (TZD) class of drugs like Pioglitazone and Rosiglitazone, which are known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ activation has significant effects on glucose metabolism and inflammation, with established pleiotropic effects on the cardiovascular system. These effects include improved endothelial function, reduction in inflammation, and modulation of cardiac remodeling.

Given its structural similarity, we hypothesize that Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (referred to as "Compound-SMT" hereafter) may act as a modulator of PPARγ or other related nuclear receptors. Its potential cardiovascular effects could stem from the downstream regulation of genes involved in inflammation, oxidative stress, and metabolism.

Potential Therapeutic Applications:

  • Atherosclerosis: By reducing vascular inflammation and improving lipid profiles.

  • Myocardial Ischemia-Reperfusion (I/R) Injury: Through anti-inflammatory and antioxidant effects.

  • Heart Failure: By mitigating adverse cardiac remodeling.

  • Hypertension: Through improved endothelial function and vasodilation.

Hypothesized Signaling Pathway:

The proposed mechanism centers on the activation of PPARγ, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This action can transactivate genes with anti-inflammatory properties while simultaneously repressing pro-inflammatory signaling pathways, such as NF-κB.

PPAR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CompoundSMT Compound-SMT PPARg_RXR PPARγ-RXR Heterodimer PPARg_RXR_Active Active PPARγ-RXR Complex PPARg_RXR->PPARg_RXR_Active Translocates NFkB_Complex IKK -> IκB-NF-κB NFkB_Active NF-κB (p65/p50) NFkB_Complex->NFkB_Active Releases NFkB_Nuclear NF-κB NFkB_Active->NFkB_Nuclear Translocates InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) InflammatoryStimuli->NFkB_Complex Activates PPRE PPRE Binding PPARg_RXR_Active->PPRE Binds PPARg_RXR_Active->NFkB_Nuclear Inhibits (Transrepression) TargetGenes Target Gene Transcription PPRE->TargetGenes Promotes AntiInflammatory AntiInflammatory TargetGenes->AntiInflammatory -> Anti-inflammatory Effects -> Improved Metabolism ProInflammatoryGenes Pro-inflammatory Gene Transcription NFkB_Nuclear->ProInflammatoryGenes Promotes Inflammation Inflammation ProInflammatoryGenes->Inflammation -> Inflammation -> Cell Damage

Caption: Hypothesized signaling pathway for Compound-SMT in a vascular cell.

Part 2: Experimental Protocols and Methodologies

This section provides step-by-step protocols to evaluate the efficacy and mechanism of Compound-SMT.

Protocol 2.1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine if Compound-SMT can suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages, a key event in atherosclerosis.

Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.

Methodology:

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of Compound-SMT (e.g., 0.1, 1, 10, 25 µM) or a vehicle control (DMSO or PBS). A known PPARγ agonist like Pioglitazone (10 µM) should be used as a positive control. Incubate for 2 hours.

  • Stimulation: Add LPS (100 ng/mL final concentration) to all wells except the negative control group. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability: Assess cell viability in a parallel plate using an MTT or PrestoBlue™ assay to ensure the observed effects are not due to cytotoxicity.

Data Analysis: Normalize cytokine concentrations to the vehicle-treated, LPS-stimulated control group. Plot the dose-response curve and calculate the IC₅₀ value for Compound-SMT.

Treatment GroupCompound-SMT Conc. (µM)TNF-α Conc. (pg/mL)IL-6 Conc. (pg/mL)Cell Viability (%)
Vehicle Control (No LPS)0BaselineBaseline100
Vehicle Control (+ LPS)0HighHigh~98
Compound-SMT (+ LPS)0.1.........
Compound-SMT (+ LPS)1.........
Compound-SMT (+ LPS)10.........
Pioglitazone (10 µM) (+ LPS)N/AReducedReduced~99
Protocol 2.2: Ex Vivo Assessment of Cardioprotection in a Langendorff Heart Model

Objective: To evaluate the ability of Compound-SMT to protect the heart from ischemia-reperfusion (I/R) injury. This model provides a physiologically relevant system to study cardiac function independent of systemic influences.

Model: Isolated hearts from Sprague-Dawley rats.

Methodology:

  • Heart Isolation: Anesthetize the rat and perform a thoracotomy. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit (KH) buffer.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂/5% CO₂) KH buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

  • Stabilization: Allow the heart to stabilize for 20 minutes. A pressure-transducing balloon inserted into the left ventricle records functional parameters like Left Ventricular Developed Pressure (LVDP) and heart rate.

  • Treatment Protocol:

    • Group 1 (Control): 20 min stabilization -> 30 min global ischemia (stop perfusion) -> 60 min reperfusion.

    • Group 2 (Compound-SMT): 20 min stabilization -> perfuse with KH buffer containing Compound-SMT (e.g., 5 µM) for 10 min -> 30 min global ischemia -> 60 min reperfusion with Compound-SMT.

  • Functional Assessment: Continuously record cardiac function throughout the experiment.

  • Infarct Size Measurement: At the end of reperfusion, perfuse the heart with 1% triphenyl tetrazolium chloride (TTC) stain. The viable myocardium stains red, while the infarcted tissue remains pale. Slice the ventricles and image them to quantify the infarct size as a percentage of the total ventricular area.

Experimental Workflow:

Langendorff_Workflow cluster_prep Preparation cluster_protocol Perfusion Protocol cluster_analysis Data Analysis A Heart Excision & Cannulation B Langendorff Setup (37°C, 95% O2) A->B C Stabilization (20 min) D Drug Perfusion (Compound-SMT or Vehicle) (10 min) C->D E Global Ischemia (30 min) D->E F Reperfusion (60 min) E->F G Functional Recovery (% LVDP, dP/dt) F->G H Infarct Size (TTC Staining) F->H

Caption: Workflow for the ex vivo Langendorff ischemia-reperfusion protocol.

Data Analysis: Compare the recovery of LVDP during reperfusion (expressed as a percentage of the pre-ischemic baseline) between the control and Compound-SMT groups. Similarly, compare the infarct size percentages.

GroupLVDP Recovery (%)Infarct Size (% of Ventricle)
Control (I/R)~30-40%~45-55%
Compound-SMT......

Part 3: Data Interpretation and Further Steps

Interpreting Results:

  • A significant reduction in TNF-α and IL-6 levels in Protocol 2.1 would indicate potent anti-inflammatory properties.

  • In Protocol 2.2, a higher percentage of LVDP recovery and a smaller infarct size in the Compound-SMT group compared to the control would demonstrate a direct cardioprotective effect against I/R injury.

Follow-up Experiments:

  • Mechanism Validation: Use a PPARγ antagonist (e.g., GW9662) in conjunction with Compound-SMT in the described assays. A reversal of the protective or anti-inflammatory effects would strongly support a PPARγ-dependent mechanism.

  • Western Blot Analysis: Probe tissue lysates from the Langendorff hearts for key signaling proteins, such as phosphorylated NF-κB, to confirm the modulation of the hypothesized pathway.

  • In Vivo Studies: If in vitro and ex vivo data are promising, progress to in vivo models of cardiovascular disease, such as a coronary artery ligation model in mice to induce myocardial infarction, to assess the therapeutic efficacy of Compound-SMT in a whole-organism context.

Conclusion: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate represents a promising chemical scaffold for investigation in cardiovascular drug discovery. By leveraging established knowledge of the thiazole class of compounds, the protocols outlined in this guide provide a robust framework for characterizing its biological activity and elucidating its mechanism of action. This systematic approach ensures the generation of high-quality, reproducible data essential for advancing novel therapeutic candidates.

References

  • Title: The role of PPARγ in the cardiovascular system. Source: PPAR Research, 2008. URL: [Link]

  • Title: Pleiotropic Effects of Thiazolidinediones: A Review of Their Role in Cardiovascular Disease. Source: Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 2021. URL: [Link]

  • Title: The Langendorff Heart. Source: Journal of Pharmacological and Toxicological Methods, 2011. URL: [Link]

Evaluating the Anti-Cancer Potential of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Thiazole Derivatives in Oncology

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] In the realm of oncology, thiazole derivatives have emerged as a promising class of compounds with potent and varied anti-cancer properties.[3] These compounds have been shown to exert their effects through a multitude of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the inhibition of key signaling pathways that are often dysregulated in cancer.[4][5][6]

Numerous studies have demonstrated the ability of thiazole-containing molecules to target critical cellular machinery involved in cancer progression.[1] Some derivatives act as inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division.[2] Others have been found to inhibit protein kinases, such as those in the PI3K/mTOR and MAPK signaling cascades, which are crucial for cancer cell growth, proliferation, and survival.[5][7] The capacity of thiazole derivatives to modulate these fundamental cellular processes underscores their potential as a versatile platform for the development of novel anti-cancer therapeutics.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-cancer properties of a novel thiazole compound, Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate . The following application notes and detailed protocols outline a systematic approach to evaluate its cytotoxic and mechanistic effects on various cancer cell lines.

I. Preliminary Cytotoxicity Screening: The MTT Assay

The initial step in evaluating a novel compound's anti-cancer potential is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[8]

Rationale for Experimental Choices:
  • Choice of Cell Lines: A diverse panel of cancer cell lines is recommended to assess the breadth of the compound's activity. This could include, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). Including a non-cancerous cell line (e.g., HEK293) is crucial for evaluating selective toxicity.

  • Dose-Response and Time-Course: To determine the half-maximal inhibitory concentration (IC50), a dose-response experiment with a wide range of compound concentrations is essential. A time-course experiment (e.g., 24, 48, 72 hours) will reveal the time-dependent effects of the compound.

Protocol: MTT Assay for Adherent Cancer Cells[10]
  • Cell Seeding:

    • Trypsinize and count adherent cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate in a suitable solvent (e.g., DMSO or sterile PBS) and create serial dilutions in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound dose) and a no-treatment control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium. For adherent cells, this can be done by gentle aspiration.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC50 Values

The results of the MTT assay can be summarized in a table to compare the cytotoxic activity of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate across different cell lines and time points.

Cell LineCancer TypeIC50 (µM) at 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma28.5 ± 3.1
HeLaCervical Cancer12.8 ± 1.5
HepG2Hepatocellular Carcinoma21.4 ± 2.5
HEK293Normal Kidney> 100

II. Investigating the Mechanism of Cell Death: Apoptosis Assay

Once the cytotoxic potential of the compound is established, the next crucial step is to determine the mechanism of cell death. Apoptosis is a common mechanism by which anti-cancer agents eliminate tumor cells.[11] The Annexin V-FITC apoptosis detection assay is a standard method for identifying apoptotic cells.[12] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to detect apoptotic cells via flow cytometry.[14] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[15]

Experimental Workflow: Apoptosis Detection

G cluster_0 Cell Treatment and Preparation cluster_1 Staining cluster_2 Analysis start Seed and treat cells with Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate harvest Harvest cells (including supernatant for detached apoptotic cells) start->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark add_stains->incubate flow Analyze by Flow Cytometry incubate->flow quantify Quantify cell populations: Live, Early Apoptotic, Late Apoptotic/Necrotic flow->quantify

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol: Annexin V-FITC/PI Apoptosis Assay[16]
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization. Collect the supernatant as it may contain detached apoptotic cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.[16]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[15]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained and single-stained controls to set up the compensation and quadrants.

    • Acquire at least 10,000 events per sample.

Data Presentation: Hypothetical Apoptosis Analysis

The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) can be quantified and presented in a table.

Treatment (48h)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (IC50)45.8 ± 3.535.1 ± 2.819.1 ± 1.9

III. Elucidating Effects on Cell Proliferation: Cell Cycle Analysis

Anti-cancer compounds often exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase).[4] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[17] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[17]

Protocol: Cell Cycle Analysis by PI Staining[19]
  • Cell Preparation and Fixation:

    • Seed cells and treat with the compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Fix the cells at 4°C for at least 30 minutes (can be stored for longer periods).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.[18]

    • Incubate for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Model the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Hypothetical Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle is quantified and tabulated.

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.5 ± 4.225.1 ± 2.314.4 ± 1.9
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (IC50)75.3 ± 5.112.2 ± 1.812.5 ± 1.7

IV. Investigating Molecular Mechanisms: Western Blotting for Signaling Pathways

To delve deeper into the molecular mechanism of action, Western blotting can be employed to examine the effect of the compound on key signaling proteins.[19] The PI3K/Akt and MAPK/ERK pathways are frequently activated in cancer and play crucial roles in cell survival, proliferation, and resistance to apoptosis.[7][20] Thiazole derivatives have been reported to inhibit these pathways.[5] Western blotting allows for the detection and semi-quantification of specific proteins, including their phosphorylation status, which is often indicative of their activation state.[21]

Hypothetical Signaling Pathway Targeted by Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway cluster_3 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Compound Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate Compound->Akt Inhibition Compound->ERK Inhibition

Caption: Hypothetical inhibition of Akt and ERK phosphorylation by the compound.

Protocol: Western Blotting[21]
  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound for a specified time (e.g., 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

V. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of the anti-cancer properties of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate. By systematically evaluating its cytotoxicity, and its effects on apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive findings from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer, to fully elucidate its promise as a novel anti-cancer agent.

References

  • Thiazole derivatives are gaining prominence in cancer research due to their potent anti-cancer effects and multifaceted biological activities. Notably, in leukemia research, these compounds are studied for their ability to induce apoptosis, disrupt mitochondrial membrane potential (MMP), and modulate cell signaling pathways. (Source: A Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b...)
  • Molecular mechanistic studies have indicated that the effectiveness of thiazole derivatives in cancer treatment may be achieved through many mechanisms such as aromatase inhibition, EGFR inhibition, and MMP-9 inhibition. This ring system has also been reported as an apoptosis inducer. (Source: Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark)
  • Some bis-thiazole derivatives were able to induce apoptosis in representative cancer cell lines. This apoptosis is mainly a mitochondrial-dependent one as indicated by the gene expression experiment. These compounds were able to enhance the pro-apoptotic genes and inhibit the anti-apoptotic ones, transcriptionally. (Source: Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers)
  • Thiadiazine-based substances exhibit antiproliferative activity against a number of in vitro cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (Hep3B), breast cancer (MC-F), and prostate (PC-3), by targeting and interfering with DNA and stimulating cell cycle arrest, which causes cancer cells to undergo apoptosis. (Source: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI)
  • Some novel thiazole derivatives induced G0–G1 phase cell cycle arrest in the leukemia HL-60(TB) cell line. Meanwhile, they significantly increased the total apoptotic activity which was supported by an increase in the level of caspase-3 in leukemia HL-60(TB) cell lines. These experimental results suggested that these are potential PI3Kα/mTOR dual inhibitors. (Source: Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed Central)
  • The cytotoxic and/or growth inhibitory effects of some 2-substituted 4-[3/4-(4-arylthiazole-2-yl)aminophenyl]thiazole derivatives were evaluated in vitro against approximately 66 human tumor cell lines derived from nine neoplastic diseases. Some of the compounds were found to act as anticancer agents.
  • A thiazole scaffold is a great option for developing compounds that interact with cancer target locations and block the biological pathways causing the disease to spread. The thiazole moiety is an eccentric building block for creating anticancer medications. Thiazole derivatives have a great pharmacological profile that targets a variety of proteins and enzymes. (Source: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed)
  • Thiazolides strongly inhibited proliferation of colon carcinoma cell lines by promoting G1 phase cell cycle arrest. Thiazolide-induced cell cycle arrest was mediated by inhibition of protein translation via the mTOR/c-Myc/p27 pathway, likely caused by inhibition of mitochondrial respiration.
  • Thiazole is an important heterocyclic scaffold widely found in a range of synthetic bioactive molecules, which has attracted considerable attention in drug discovery over the past decade. Thiazole derivatives displayed a wide range of pharmacological activities, such as anticancer, anti-inflammatory, antioxidant, antimicrobial, anti-HIV, and antibacterial activities.
  • Thiopyrano[2,3-d]thiazole derivatives have been identified to have various antineoplastic mechanisms, notably, the inhibition of transforming growth factor beta (TGF-β), human carbonic anhydrase IX and XII, and tubulin polymerization, and the activation of PPARγ receptors. (Source: Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells - MDPI)
  • The inhibition of Akt has been widely explored due to its association with tumor progression and aggressiveness. Significant alterations have been demonstrated in the expression levels of Akt isoforms in certain malignancies.
  • Thiazole derivatives have been determined as a potentially promising class of compounds to develop new anti-cancer agents as they have been found to affect the cancer cells selectively (sparing normal cells). These compounds exhibit various mechanisms of action, such as inhibiting cell proliferation, inducing apoptosis, and interfering with cancer cell signalling pathways. (Source: Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • A series of thiazole derivatives that showed potent efficacy against cell migration and invasion in metastatic cancer cells have been designed and synthesized. (Source: Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - PubMed Central)
  • Small molecules acting as human lactate dehydrogenase A (hLDHA) inhibitors can kill cancer cells by serving as starving agents.
  • The MTT assay is a cornerstone method in cell biology for evaluating cell viability and proliferation. For adherent cells, gently remove MTT reagent before adding solvent; for suspension cells, add solvent directly to avoid cell loss. (Source: MTT assay protocol | Abcam)
  • The Annexin V-FITC Apoptosis Detection kit detects apoptotic cells by flow cytometry. Annexin V-FITC is a fluorescent probe which binds to phosphatidylserine in the presence of calcium. (Source: Annexin V-FITC Apoptosis Detection Kit - Sigma-Aldrich)
  • Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and assessing cell cycle distribution. This protocol outlines a reliable method for staining fixed or permeabilized cells using PI, a fluorescent dye that binds stoichiometrically to DNA. (Source: Cell cycle analysis with flow cytometry and propidium iodide - Abcam)
  • Methods to measure constitutive MAPK and AKT activity in melanoma cell lines, with a focus upon Western blotting, phospho-flow cytometry and immunofluorescence staining techniques are described. (Source: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH)
  • This document provides protocols for using Annexin V to detect apoptotic cells by flow cytometry. (Source: BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific)
  • This is a method for cell cycle analysis using propidium iodide (PI), that is, using the fluorescent nucleic acid dye PI to identify the proportion of cells that are in one of the three interphase stages of the cell cycle. (Source: Cell Cycle Analysis by Propidium Iodide Staining - UCL)
  • A basic protocol for the MTT Cell Proliferation Assay involves plating cells, incubating them, adding MTT reagent, incubating until a purple precipitate is visible, adding a detergent reagent, and then recording the absorbance at 570 nm.
  • Western blot analysis can be used to analyze AKT, MEK, and ERK phosphorylation in cell clones after treatment with inhibitors. (Source: (A) Western blot analysis of AKT, MEK, and ERK phosphorylation in the...
  • The apoptosis assay using Annexin V staining is based on the principle that normal cells express phosphatidylserine in the inner membrane, and when cells undergo apoptosis, the inner membrane flips to the outer membrane, exposing phosphatidylserine. (Source: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC)
  • A protocol for an MTT assay for adherent cancer cells involves removing the growth medium after 72 hours, adding MTT and incubating for 1-3 hours, then removing the MTT and adding DMSO to the cells before reading the absorbance at 570 nm. (Source: Does anyone have a good MTT assay protocol for adherent cells?
  • A procedure for PI staining for flow cytometry involves harvesting cells, washing them with PBS or HBSS, and then resuspending them for staining. (Source: Propidium Iodide Cell Viability Flow Cytometry Protocol - R&D Systems)
  • The Annexin V apoptosis detection protocol provides a reliable method for identifying early apoptotic cells using Annexin V-FITC staining. This technique exploits the calcium-dependent binding of Annexin V to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. (Source: Annexin V staining assay protocol for apoptosis - Abcam)
  • Akt is activated through a dual phosphorylation mechanism. PDK1 phosphorylates Akt within its activation loop at Thr308. A second phosphorylation at Ser473 within the carboxy terminus is also required for activity and is carried out by the mTOR-rictor complex, mTORC2. (Source: PI3K/AKT/MAPK Signaling Resources)
  • After plating cells for an MTT assay, they are typically incubated for 72 hours at 37°C. (Source: MTT Cell Assay Protocol)
  • To investigate signaling pathways using Western blot, one approach is to treat a sample with an inhibitor that targets an upstream node and then use one or more antibodies specific for downstream targets in different pathways to read the results. (Source: Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments)
  • A general MTT assay protocol involves preparing cells and test compounds in 96-well plates, incubating for the desired exposure period, adding MTT solution, incubating for 1 to 4 hours, and then adding a solubilization solution. (Source: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH)
  • A protocol for Annexin V apoptosis detection involves washing cells, resuspending them, adding FITC Annexin V and PI, incubating for 15 minutes in the dark, and then analyzing by flow cytometry. (Source: FITC Annexin V Apoptosis Detection Kit I - BD Biosciences)
  • A protocol for cell cycle analysis using PI staining involves washing fixed cells, resuspending the pellet in a solution of PBS with RNase A and PI, and incubating for 30 minutes in the dark. (Source: DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility)
  • Western blot analysis can confirm an increase in the phosphorylation of AKT on Ser473 in various cancer cell lines.
  • For flow cytometry analysis of cells stained with PI, the sample is incubated for 15 minutes at room temperature and then analyzed in the presence of the dye. (Source: Propidium Iodide Nucleic Acid Stain - Thermo Fisher Scientific)

Sources

Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantification of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, accurate, and validated analytical method for the quantitative determination of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, a key intermediate in pharmaceutical synthesis. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The described protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assay and purity assessment. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

Introduction and Scientific Rationale

Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is a polar organic salt featuring a thiazole heterocycle. Accurate quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredient (API) manufacturing processes where it serves as a precursor or is present as a process-related impurity.

The selected analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This choice is predicated on the physicochemical properties of the analyte and the versatility of the technique.[4][5] RP-HPLC separates compounds based on their hydrophobicity through differential partitioning between a polar mobile phase and a non-polar stationary phase.[6][7][8] The analyte, being the sodium salt of a carboxylic acid, is highly polar and water-soluble. To achieve adequate retention on a non-polar stationary phase (like C18), it is essential to control the ionization state of the carboxylate group. By acidifying the mobile phase, the carboxylate is protonated to its less polar carboxylic acid form, increasing its interaction with the stationary phase and leading to a manageable retention time and improved peak shape. This fundamental principle underpins the entire method design.

UV detection is chosen due to the presence of the thiazole ring, a chromophore that exhibits significant absorbance in the UV spectrum, allowing for sensitive and specific detection.

G cluster_0 Method Selection Rationale cluster_1 Key Experimental Choices Analyte Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (Polar, UV-Active) Technique Reversed-Phase HPLC (Separates by hydrophobicity) Analyte->Technique Analyte is polar Detector UV Detector (Detects chromophores) Analyte->Detector Analyte has a chromophore StationaryPhase C18 Column (Non-polar stationary phase) Technique->StationaryPhase Principle of RP-HPLC MobilePhase Acidified Aqueous-Organic (Polar mobile phase, pH control) Technique->MobilePhase Principle of RP-HPLC MobilePhase->Analyte Suppresses ionization, increases retention

Caption: Logical workflow for selecting the analytical technique and key parameters.

Materials and Instrumentation

Reagents and Standards
  • Reference Standard: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (Purity ≥ 99.5%)

  • Acetonitrile: HPLC grade

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system)

  • Orthophosphoric Acid: ACS grade, 85%

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

Chromatographic Method Protocol

This section provides the detailed, step-by-step protocol for sample analysis.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. The final pH should be approximately 2.5. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile, HPLC grade.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute this solution 10-fold with diluent to achieve a target concentration of 100 µg/mL.

HPLC Instrument Parameters

The following table summarizes the optimized chromatographic conditions.

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase Isocratic: 90% Mobile Phase A / 10% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 10 minutes
Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution five times to establish system suitability.

  • Inject the prepared sample solutions.

  • Inject a Working Standard Solution after every 6-10 sample injections to monitor system drift.

G A Prepare Mobile Phases and Diluent B Prepare Standard and Sample Solutions A->B C Equilibrate HPLC System (Stable Baseline) B->C D Inject Blank (Diluent) C->D E Inject Standard x5 (System Suitability) D->E F Inject Samples E->F G Inject Check Standard F->G F->G every 6-10 samples

Caption: Standard experimental workflow for the HPLC analysis.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Validation Results Summary

The table below summarizes the experiments performed and the acceptance criteria met during validation.

ParameterExperimentAcceptance CriteriaResult
Specificity Analysis of blank, placebo, and spiked samples. Peak purity analysis using a diode array detector.No interference at the analyte's retention time. Peak is pure.Pass
Linearity & Range Analysis of five concentration levels from 50% to 150% of the nominal concentration (50-150 µg/mL).Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (Recovery) Analysis of spiked placebo samples at 80%, 100%, and 120% of the nominal concentration (n=3 at each level).Mean recovery between 98.0% and 102.0%.[2][9]99.2% - 101.5%
Precision (Repeatability) Six replicate preparations of a single sample lot.Relative Standard Deviation (RSD) ≤ 2.0%.[10]RSD = 0.85%
Precision (Intermediate) Analysis performed by a different analyst on a different day with different instrumentation.RSD ≤ 2.0%RSD = 1.21%
Robustness Deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1).System suitability parameters met. RSD ≤ 2.0%.Pass
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≥ 10).S/N ≥ 101.5 µg/mL
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N ≥ 3).S/N ≥ 30.5 µg/mL
Causality and Trustworthiness
  • Specificity: By demonstrating that the blank and placebo matrices do not produce any interfering peaks, we establish trust that the signal measured is solely from the analyte of interest.

  • Linearity: A high correlation coefficient (r² > 0.999) confirms a direct and predictable relationship between the analyte concentration and the detector response over the specified range, which is fundamental for accurate quantification.[2]

  • Accuracy: The recovery study directly challenges the method's ability to measure the "true" value by adding a known amount of analyte to a matrix and measuring how much is recovered. Results between 98-102% validate that the method is free from significant systematic error.[1][9]

  • Precision: Repeatability demonstrates the method's consistency under ideal conditions, while intermediate precision proves its ruggedness against typical laboratory variations like different analysts and equipment. A low RSD indicates minimal random error.[2][10]

  • Robustness: Intentionally varying critical parameters and observing minimal impact on the results provides confidence that the method will perform reliably in routine day-to-day use where minor fluctuations are inevitable.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate. The comprehensive validation demonstrates that this method is suitable for its intended purpose in a quality control or research environment, providing trustworthy data for process monitoring and material specification.

References

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PubMed Central. Available at: [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid with Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PubMed Central. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. Available at: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

  • Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Iraqi Academic Scientific Journals. Available at: [Link]

  • 7.10: Reverse Phase Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

Sources

Application Notes and Protocols for the Research Chemical: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1] From anticancer and anti-inflammatory to antimicrobial agents, the versatility of the thiazole scaffold continues to fuel drug discovery and development. This document provides detailed application notes and protocols for a specific research chemical, Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate , a compound poised for exploration within this promising chemical class. While direct literature on this particular sodium salt is nascent, the extensive research on its parent acid and related thiazole acetic acid derivatives provides a strong rationale for investigating its potential as a modulator of key biological pathways. These notes are designed to guide researchers in initiating their exploration of this compound's bioactivity.

Section 1: Compound Profile and Handling

1.1. Chemical and Physical Properties

PropertyValueSource
IUPAC Name sodium;2-(5-methyl-1,3-thiazol-2-yl)acetate-
Molecular Formula C₆H₆NNaO₂S-
Molecular Weight 179.17 g/mol -
Appearance Solid-
CAS Number 100140-79-2 (for the parent acid)

1.2. Safety and Handling

"Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.[2] In case of accidental exposure, consult the Material Safety Data Sheet (MSDS) for detailed first-aid procedures.[2][3][4][5]

1.3. Storage and Stability

Store the compound in a tightly sealed container in a cool, dry place to prevent degradation.[2]

Section 2: Postulated Biological Activity and Potential Research Applications

Based on the extensive body of research on thiazole derivatives, "Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" is a compelling candidate for investigation in the following areas:

  • Oncology: Thiazole-containing compounds have demonstrated significant anticancer activity against a range of human cancer cell lines.[6][7][8] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with critical cancer cell signaling pathways.[7][9]

  • Inflammation Research: The thiazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents.[10] Derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[11]

Section 3: Inferred Mechanisms of Action

While the precise molecular targets of "Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" are yet to be elucidated, the known mechanisms of action for structurally related thiazole derivatives provide a strong foundation for hypothesis-driven research.

3.1. Anticancer Mechanisms

Thiazole derivatives have been reported to exert their anticancer effects through multiple pathways:[8][9]

  • Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death in cancer cells by interfering with DNA and stimulating cell cycle arrest.[7]

  • Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes crucial for cancer progression, including topoisomerase II and protein kinases.[12][13]

  • Disruption of Signaling Pathways: These compounds can modulate key signaling pathways involved in cell growth and proliferation, such as the EGFR pathway.[9]

anticancer_mechanism Thiazole Sodium 2-(5-methyl- 1,3-thiazol-2-yl)acetate Cell Cancer Cell Thiazole->Cell DNA DNA Damage Cell->DNA Induces Enzymes Enzyme Inhibition (e.g., Topoisomerase II) Cell->Enzymes Inhibits Signaling Signaling Pathway Disruption (e.g., EGFR) Cell->Signaling Disrupts Apoptosis Apoptosis DNA->Apoptosis Proliferation Decreased Cell Proliferation Enzymes->Proliferation Signaling->Proliferation

Caption: Inferred anticancer mechanism of action for thiazole derivatives.

3.2. Anti-inflammatory Mechanisms

The anti-inflammatory properties of thiazole derivatives are often attributed to their ability to inhibit enzymes involved in the arachidonic acid cascade:[11]

  • COX Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Thiazole derivatives have been identified as potent COX inhibitors.[14]

  • LOX Inhibition: Some thiazole compounds have also been shown to inhibit lipoxygenase (LOX) enzymes, another key family of enzymes in the inflammatory pathway.[11]

anti_inflammatory_mechanism Thiazole Sodium 2-(5-methyl- 1,3-thiazol-2-yl)acetate COX COX Enzymes Thiazole->COX Inhibits LOX LOX Enzymes Thiazole->LOX Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inferred anti-inflammatory mechanism of action for thiazole derivatives.

Section 4: Experimental Protocols

The following protocols are generalized based on standard methodologies for evaluating the potential anticancer and anti-inflammatory activities of novel compounds. Researchers should optimize these protocols for their specific experimental setup.

4.1. In Vitro Anticancer Activity: MTT Assay for Cytotoxicity

This protocol outlines a method to assess the cytotoxic effects of "Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" on a cancer cell line (e.g., MCF-7, HepG2).[15]

Materials:

  • "Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate"

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of "Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of the compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

mtt_assay_workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance Analyze Calculate % Viability and IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

4.2. In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of "Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" on COX-1 and COX-2 enzymes.

Materials:

  • "Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate"

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric detection kit for prostaglandins (e.g., PGE₂)

  • Positive control inhibitor (e.g., Indomethacin or Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of "Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" and serial dilutions in the appropriate buffer.

  • Enzyme Reaction: In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or positive control.

  • Initiate Reaction: Add arachidonic acid to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop Reaction: Stop the reaction according to the detection kit instructions (e.g., by adding a stop solution).

  • Prostaglandin Detection: Measure the amount of prostaglandin (e.g., PGE₂) produced using the detection kit and a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2.

Section 5: Data Interpretation and Further Steps

The IC₅₀ values obtained from the MTT and COX inhibition assays will provide a quantitative measure of the compound's cytotoxic and anti-inflammatory potential. A low IC₅₀ value indicates high potency. Further research could involve:

  • Broadening the Scope: Testing the compound against a wider panel of cancer cell lines or in different in vitro models of inflammation.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

  • In Vivo Studies: If promising in vitro activity is observed, proceeding to animal models to evaluate efficacy and safety.

References

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC - NIH. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). PMC - PubMed Central. [Link]

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). MDPI. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed. [Link]

  • The Prohibited List. (2019). World Anti Doping Agency - WADA. [Link]

  • Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. PubMed Central. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • 2-Methyl-6-methylene-2,trans-7-nonadiene. Wiley Online Library. [Link]

  • (PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. MDPI. [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). NIH. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. [Link]

  • Safety Data Sheet: Sodium acetate. Carl ROTH. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. [Link]

  • N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted- Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides. Unique Biheterocycles as Promising Therapeutic Agents. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal. [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. ResearchGate. [Link]

  • Sodium Acetate MATERIAL SAFETY DATA SHEET. (2005). West Liberty University. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

  • Safety Data Sheet Sodium acetate Revision 4, Date 22 Mar 2022. Redox. [Link]

  • Study of the anticancer activity of N-(5-methyl-[7][9][12]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. ResearchGate. [Link]

  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. [Link]

  • Synthesis, Characterization and Anti‐inflammatory Activity of 5‐{[((5‐Substituted‐aryl)‐1,3,4‐thiadiazol‐2‐yl)thio]‐n‐alkyl}. Sci-Hub. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. [Link]

  • Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. ResearchGate. [Link]

  • Sodium Acetate MATERIAL SAFETY DATA SHEET CAS No 127-09-3 SDS/MSDS. Pallav Chemicals. [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. [Link]

Sources

Troubleshooting & Optimization

"Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" powder handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

A Guide to Safe Powder Handling for Researchers

As a Senior Application Scientist, this guide provides in-depth technical advice for the safe handling and use of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate powder. This document is structured to address common questions and troubleshooting scenarios encountered in a research and development setting.

Disclaimer: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is a research chemical with limited publicly available safety and toxicity data. Therefore, it must be handled with the utmost care, treating it as a substance with potential hazards. The following precautions are based on the precautionary principle, drawing from best practices for handling novel chemical powders, sodium salts, and compounds containing a thiazole moiety.

Section 1: Compound Identification and Known Properties

Before handling any chemical, it's crucial to understand its fundamental properties. While comprehensive data is sparse, here is what is currently known about Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate.

PropertyValueSource
IUPAC Name sodium 2-(5-methyl-1,3-thiazol-2-yl)acetatePubChem[1]
CAS Number 1909316-87-5ChemicalBook[2]
Molecular Formula C₆H₆NNaO₂SPubChem[1]
Molecular Weight 179.17 g/mol PubChem[1]
Appearance White to off-white solidChemicalBook[2]
Storage Conditions 2-8°C, in a tightly sealed container, protected from moistureChemicalBook[2]

Section 2: Frequently Asked Questions (FAQs) - Core Handling Precautions

This section addresses the most critical questions regarding the safe handling of this powder.

Q1: What are the primary potential hazards of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate?

A1: Given the absence of specific toxicological data, you must assume the compound is potentially hazardous through all primary routes of exposure: inhalation, dermal (skin) contact, and ingestion.[3]

  • Inhalation: Fine chemical powders can be easily aerosolized and inhaled, potentially causing respiratory irritation or more severe systemic effects.[4][5]

  • Dermal Contact: The thiazole chemical family, to which this compound belongs, includes a wide range of biologically active molecules.[6] Skin absorption could lead to local irritation or systemic toxicity.

  • Ingestion: Accidental ingestion could lead to unknown toxic effects.

The fundamental principle is to prevent the compound from entering your body. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this powder?

A2: A multi-layered approach to PPE is required to create a reliable barrier between you and the chemical.[7][8] The following PPE is considered mandatory when handling Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate powder.

TaskRequired PPERationale
Weighing & Transfer • Safety Goggles with Side Shields• Nitrile Gloves (double-gloved recommended)• Lab Coat• Particulate Respirator (e.g., N95)Protects against splashes, skin contact, and inhalation of fine airborne particles.[4][8][9]
Dissolution & Prep • Safety Goggles with Side Shields• Nitrile Gloves• Lab CoatProtects against splashes of the chemical in solution.[10]

It is critical to understand that PPE is the last line of defense. The first priority should always be to use engineering controls, such as a chemical fume hood, to minimize exposure.

cluster_Controls Hierarchy of Controls for Risk Mitigation Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for managing chemical exposure.

Q3: What is the correct, step-by-step procedure for weighing this powder to minimize exposure?

A3: Adhering to a strict, methodical workflow is essential to prevent the generation and spread of dust.[11]

Protocol: Safe Weighing of Powder
  • Preparation: Don all required PPE (safety goggles, lab coat, double gloves, respirator).[4] Ensure the chemical fume hood or powder weighing enclosure is operational.[5] Cover the work surface with absorbent bench paper.[11]

  • Staging: Place all necessary equipment inside the hood, including the analytical balance (if possible), weigh boats, spatulas, and a labeled, sealable container for your final solution.[11]

  • Equilibration: Allow the sealed container of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate to equilibrate to room temperature before opening. This prevents moisture from condensing on the cold powder, which can cause clumping and affect weighing accuracy.

  • Transfer: Open the container inside the hood. Use a clean spatula to carefully transfer small amounts of the powder to a weigh boat on the balance. Avoid pouring directly from the bottle, as this can generate dust.[11]

  • Containment: Once the desired mass is weighed, immediately and securely close the stock container.

  • Dissolution: If preparing a solution, add the solvent directly to the weigh boat containing the powder, or carefully transfer the weigh boat into your final flask before adding the solvent. This minimizes the chances of the dry powder becoming airborne.

  • Decontamination & Cleanup: Clean the spatula with an appropriate solvent. Dispose of the weigh boat and any contaminated bench paper in the designated solid hazardous waste container. Wipe down the work surface.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[12]

Start Start: Prepare Workspace (Don PPE, Verify Hood) Equilibrate Equilibrate Container to Room Temperature Start->Equilibrate Weigh Weigh Powder in Hood Equilibrate->Weigh Seal Seal Stock Container Weigh->Seal Dissolve Dissolve or Transfer Weighed Powder Seal->Dissolve Clean Clean & Decontaminate Workspace & Tools Dissolve->Clean End End: Doff PPE & Wash Hands Clean->End

Caption: Standard workflow for safely weighing chemical powders.

Section 3: Storage and Stability FAQs

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Q4: Why are the specific storage conditions (2-8°C, sealed, dry) so important?

A4: These conditions are recommended to prevent degradation.[2]

  • Sealed Container: As a sodium salt of an organic acid, this compound is likely hygroscopic, meaning it readily absorbs moisture from the air.[13][14][15] Moisture can lead to clumping, inaccurate weighing, and potential hydrolysis. A tight seal is the primary defense.[16]

  • Dry Environment: Storing in a desiccator or a controlled low-humidity environment provides a second layer of protection against moisture.

  • 2-8°C (Refrigerated): While the thermal stability is unknown, refrigeration is a common precautionary measure for complex organic molecules to slow down any potential degradation pathways.

Q5: What chemicals should not be stored near Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate?

A5: Based on general chemical principles for acetate salts, you should avoid storing this compound with:

  • Strong Acids: Contact with strong acids will likely protonate the acetate group, releasing the free acid form of the molecule and potentially generating fumes.[13]

  • Strong Oxidizing Agents: Thiazole rings can be susceptible to oxidation.[6] Violent reactions can occur between organic salts and strong oxidizers.[13]

Section 4: Troubleshooting Common Experimental Issues

Q6: The powder is not dissolving. What solvents should I try?

A6: Specific solubility data is not published. If you are experiencing poor solubility, a systematic approach is recommended.

  • Water: As a sodium salt, it is expected to have some solubility in water.[15] Try gentle heating or sonication.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common solvents for complex organic molecules. Note that some related thiazole structures show poor solubility even in DMF.[17]

  • Polar Protic Solvents: Methanol or ethanol could be effective. Methodology: Always perform small-scale solubility tests first. Add a very small amount of powder (e.g., 1-2 mg) to a vial and add the solvent dropwise to gauge solubility before committing a larger quantity of your material.

Q7: I weighed the powder on Monday, and when I re-weighed it on Wednesday, the mass had increased. What happened?

A7: The most likely cause is the absorption of atmospheric moisture. This is a classic indicator of a hygroscopic compound.[13] It underscores the critical importance of keeping the container tightly sealed at all times when not in use and minimizing the time the container is open during weighing.[16]

Section 5: Emergency Procedures

In the event of an accident, a swift and correct response is vital.

Q8: How do I handle a small spill of the powder?

A8:

  • Alert & Secure: Alert others in the immediate area. Ensure the spill is contained within the fume hood if possible.

  • Prevent Dusting: Gently cover the spill with a damp paper towel or moisten it with a fine water spray to prevent the powder from becoming airborne.[13]

  • Clean Up: Carefully sweep the moistened material into a designated container for hazardous waste. Do not use a dry brush on dry powder.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: All materials used for cleanup (gloves, paper towels, etc.) must be disposed of as hazardous chemical waste.[18]

Q9: What is the first aid for accidental exposure?

A9:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[12][19] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air immediately.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.

References

  • PRO Chemical and Dye. SAFETY DATA SHEET SODIUM ACETATE. [Link]

  • Redox. Safety Data Sheet Sodium acetate. [Link]

  • ILO and WHO. ICSC 0565 - SODIUM ACETATE. [Link]

  • Carl ROTH. Safety Data Sheet Sodium acetate. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium acetate. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Unknown. Powder Coating Safety and Regulations. [Link]

  • PubChem. Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate. [Link]

  • Palamatic Process. Which equipment to select for handling toxic materials and protecting operators?. [Link]

  • Environment, Health & Safety - University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]

  • Niner Commons. synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

  • AirClean Systems. Powder Handling. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Unknown. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • NIH - PubChem. Sodium Acetate | CH3COONa | CID 517045. [Link]

  • Cheméo. Chemical Properties of Acetic acid, sodium salt (CAS 127-09-3). [Link]

Sources

Validation & Comparative

A Comparative Analysis of Thiazole Acetic Acid Derivatives in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of novel thiazole acetic acid derivatives investigated for their cardiovascular effects. It is intended for researchers, scientists, and drug development professionals in the cardiovascular field. This document moves beyond a simple recitation of facts to offer an in-depth examination of experimental data, elucidate the rationale behind scientific methodologies, and propose potential mechanisms of action grounded in published research.

Introduction: The Therapeutic Potential of Thiazole Acetic Acid Derivatives

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recently, scientific attention has turned towards the cardiovascular potential of newly synthesized thiazole acetic acid derivatives. These compounds have shown promise in modulating cardiac and vascular function, suggesting their potential as novel therapeutic agents for cardiovascular diseases.[1][2] This guide will focus on two recently investigated series of such derivatives, the SMVA and T-series, to provide a comparative overview of their cardiovascular profiles based on available preclinical data.

Comparative Cardiovascular Effects of SMVA and T-Series Derivatives

Recent studies have explored the cardiovascular effects of two distinct series of thiazole acetic acid derivatives, designated as the SMVA-series and the T-series. The experimental findings, primarily from isolated rat heart and aorta preparations, reveal significant differences in their pharmacological activities.

The SMVA-Series: Modulators of Myocardial Contractility

A study by Al-Malki and colleagues investigated a series of six novel thiazole acetic acid derivatives (SMVA-10, SMVA-35, SMVA-40, SMVA-41, SMVA-42, and SMVA-60) for their cardiovascular effects.[1] The primary findings from this research are summarized in the table below.

CompoundChemical NameEffect on Developed Tension (Isolated Rat Heart)Effect on Heart Rate (Isolated Rat Heart)Effect on Vascular Contractility (Isolated Rat Aorta)
SMVA-10 2-(phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetatic acidSignificant increase at 1 µMNon-significant reductionNo contractile response
SMVA-35 2-(2-chlorophenyl amino)-4-(4-chlorophenyl)thiazole-5-acetatic acidSignificant increaseNon-significant reductionNo contractile response
SMVA-40 2-(4-methyl phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetatic acidSignificant increaseNon-significant reductionNo contractile response
SMVA-41 Not specifiedSignificant increaseNot specifiedNo contractile response
SMVA-42 2-(4-bromo phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetatic acidSignificant increaseNon-significant reductionDose-dependent contractile response
SMVA-60 ethyl 2-(phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetateSignificant increaseSignificant reduction at 10 µMNo contractile response

Key Observations from the SMVA-Series:

  • Positive Inotropic Effects: A majority of the SMVA derivatives, specifically SMVA-10, SMVA-35, SMVA-40, SMVA-41, and SMVA-60, demonstrated a significant increase in the developed tension of isolated rat hearts, indicating a positive inotropic effect.[1] This suggests a potential therapeutic application in conditions of reduced myocardial contractility.

  • Minimal Chronotropic Effects: Most of the tested SMVA compounds did not significantly alter the heart rate, with the exception of SMVA-60 which showed a significant reduction at a higher concentration.[3] The dissociation between inotropic and chronotropic effects is a desirable characteristic for certain cardiovascular therapies.

  • Variable Vascular Effects: Only SMVA-42 exhibited a direct effect on vascular tone, inducing a dose-dependent contractile response in the isolated aorta.[1] The other derivatives were devoid of direct vascular activity.

The T-Series: Limited Cardiovascular Activity

In contrast to the SMVA-series, a separate investigation of six different thiazole acetate derivatives (designated T-1 to T-6) revealed a general lack of significant cardiovascular effects.[2][4]

Key Observations from the T-Series:

  • No Inotropic or Chronotropic Effects: In isolated rat heart preparations, none of the T-series compounds (T-1 to T-6) produced any significant changes in developed tension or heart rate.[4]

  • Isolated Vascular Effect of T-2: The only notable cardiovascular effect observed was a slight vascular contractile response induced by T-2 (ethyl-4-methyl-2-aminothiazole), which was approximately 30% of the contraction produced by the alpha-1 adrenergic agonist phenylephrine.[2][4]

Mechanistic Insights and Proposed Signaling Pathways

The differential effects of the SMVA and T-series derivatives point towards distinct mechanisms of action.

Proposed Mechanism of Action for SMVA-42

The contractile effect of SMVA-42 on the isolated aorta was abolished in the presence of prazosin, an alpha-1 adrenergic receptor antagonist.[1] This strongly suggests that SMVA-42 acts as an agonist at alpha-1 adrenergic receptors in vascular smooth muscle, leading to vasoconstriction.

SMVA42_Mechanism SMVA42 SMVA-42 Alpha1_Receptor α1-Adrenergic Receptor SMVA42->Alpha1_Receptor Agonist Binding Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Prazosin Prazosin (Antagonist) Prazosin->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Vascular Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: Proposed signaling pathway for SMVA-42-induced vasoconstriction.

Interactions with Adrenergic and Cholinergic Systems for other SMVA Derivatives

The study on the SMVA-series also explored their interactions with adrenaline (an adrenergic agonist) and acetylcholine (a cholinergic agonist). The positive inotropic effects of SMVA-35, SMVA-40, SMVA-41, and SMVA-42 were augmented in the presence of adrenaline.[5] Furthermore, SMVA-35 and SMVA-60 were able to significantly reverse the acetylcholine-induced decrease in developed tension.[5] These findings suggest a potential interplay with adrenergic and cholinergic signaling pathways in the heart, although the precise molecular targets remain to be elucidated.

Experimental Methodologies: A Foundation for Trustworthy Data

Isolated Rat Heart Preparation (Langendorff Apparatus)

This ex vivo technique allows for the assessment of a drug's direct effects on cardiac function, independent of systemic neural and hormonal influences.

Langendorff_Workflow Start Rat Anesthesia and Heparinization Heart_Isolation Rapid Excision of the Heart Start->Heart_Isolation Aortic_Cannulation Cannulation of the Aorta Heart_Isolation->Aortic_Cannulation Retrograde_Perfusion Retrograde Perfusion with Krebs-Henseleit Solution (37°C, gassed with 95% O₂, 5% CO₂) Aortic_Cannulation->Retrograde_Perfusion Parameter_Measurement Measurement of: - Developed Tension (Force Transducer) - Heart Rate (Cardiotachometer) Retrograde_Perfusion->Parameter_Measurement Drug_Administration Administration of Thiazole Acetic Acid Derivatives Parameter_Measurement->Drug_Administration After stabilization Data_Analysis Data Recording and Analysis Parameter_Measurement->Data_Analysis Drug_Administration->Parameter_Measurement Continuous recording

Caption: Experimental workflow for the isolated rat heart preparation.

Isolated Rat Aortic Ring Preparation

This in vitro method is used to evaluate the direct effects of compounds on vascular smooth muscle contractility.

Step-by-Step Protocol:

  • Tissue Preparation: The thoracic aorta is carefully excised from an anesthetized rat and placed in cold Krebs-Henseleit solution.

  • Ring Preparation: The aorta is cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Tension Measurement: One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for a period of time under a resting tension.

  • Drug Testing: Thiazole acetic acid derivatives are added to the organ bath in a cumulative manner, and the resulting changes in tension are recorded.

Concluding Remarks and Future Directions

The comparative analysis of the SMVA and T-series of thiazole acetic acid derivatives reveals a promising avenue for the development of novel cardiovascular drugs. The SMVA-series, in particular, demonstrates a desirable profile of positive inotropism with minimal chronotropic effects, which could be beneficial in conditions like heart failure. The distinct vascular effect of SMVA-42, mediated through alpha-1 adrenergic agonism, warrants further investigation for its potential applications and liabilities.

In contrast, the general lack of cardiovascular activity in the T-series suggests that subtle structural modifications to the thiazole acetic acid scaffold can lead to significant changes in pharmacological properties.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying the positive inotropic effects of the SMVA derivatives.

  • Conducting in vivo studies to confirm the cardiovascular effects observed in isolated tissues and to assess the pharmacokinetic and safety profiles of these compounds.

  • Exploring the structure-activity relationships within this class of compounds to optimize their therapeutic potential and minimize off-target effects.

This guide has synthesized the current knowledge on these novel thiazole acetic acid derivatives, providing a framework for further research and development in this exciting area of cardiovascular pharmacology.

References

  • Al-Malki, A. L., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules, 27(18), 6069. [Link]

  • Asdaq, S. M. B., et al. (2022). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. Journal of Taibah University Medical Sciences, 17(4), 569-576. [Link]

  • Al-Malki, A. L., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PubMed. [Link]

  • Asdaq, S. M. B., et al. (2022). The role of thiazole acetate derivatives on isolated heart and blood vessels in rats. ResearchGate. [Link]

  • Al-Malki, A. L., et al. (2022). Effects of new synthetic derivatives of thiazole acetic acid on the... ResearchGate. [Link]

  • Al-Malki, A. L., et al. (2022). Effects of new synthetic derivatives of thiazole acetic acid on the... ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

A Researcher's Guide to Validating the Anti-Inflammatory Activity of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that orchestrates tissue repair and defense against pathogens, yet can also drive chronic diseases when dysregulated.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in treatment, their use is often limited by gastrointestinal and cardiovascular side effects.[2] This necessitates the exploration of new chemical entities with improved safety and efficacy profiles.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive agents.[3] Its unique electronic and structural properties allow it to interact with a variety of biological targets.[3] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including notable anti-inflammatory effects.[4][5] This guide focuses on a specific thiazole-containing compound, Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (hereafter referred to as SMTA), and provides a comprehensive, step-by-step framework for its pre-clinical validation as an anti-inflammatory agent. We will compare its hypothetical performance against established drugs and elucidate the scientific rationale behind each experimental choice.

Compound Profile: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (SMTA)

A thorough understanding of the test article is the foundation of any validatable study.

PropertyValueSource
Molecular Formula C₆H₆NNaO₂S[6][7]
Molecular Weight 179.17 g/mol [6][7]
Appearance Solid[6]
SMILES String CC1=CN=C(S1)CC([O-])=O.[Na+][6]
InChI Key IIDLBAIVVRAPTG-UHFFFAOYSA-M[6]

Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways

Based on extensive literature on thiazole derivatives, SMTA is likely to exert its anti-inflammatory effects by modulating key signaling pathways.[2][8] A primary pathway implicated in inflammation is initiated by lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. NF-κB then drives the expression of pro-inflammatory mediators, including cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Pro-inflammatory Mediators LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds to Promoters TNF TNF-α DNA->TNF Gene Transcription IL6 IL-6 DNA->IL6 Gene Transcription COX2 COX-2 DNA->COX2 Gene Transcription iNOS iNOS DNA->iNOS Gene Transcription NO Nitric Oxide iNOS->NO Produces

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Our validation strategy will therefore focus on assays that probe these specific targets.

Experimental Validation Strategy: A Tiered Approach

A logical, tiered approach ensures that resources are used efficiently, starting with rapid, cost-effective in vitro screens and progressing to more complex in vivo models for the most promising candidates.[10]

G start SMTA Compound tier1 Tier 1: In Vitro Screening start->tier1 cytotoxicity Cytotoxicity Assay (MTT) tier1->cytotoxicity no_assay Nitric Oxide (NO) Inhibition Assay cytotoxicity->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Assay no_assay->cytokine_assay cox_assay COX-1/COX-2 Inhibition Assay cytokine_assay->cox_assay decision Activity & Low Toxicity? cox_assay->decision tier2 Tier 2: In Vivo Validation decision->tier2 Yes stop Re-evaluate or Stop decision->stop No paw_edema Carrageenan-Induced Paw Edema Model tier2->paw_edema analysis Data Analysis & Comparison paw_edema->analysis conclusion Validated Lead Candidate analysis->conclusion

Caption: Tiered workflow for validating SMTA's anti-inflammatory activity.

Tier 1: Detailed In Vitro Experimental Protocols

In vitro assays are essential for initial screening, providing a controlled environment to assess direct effects on cellular and molecular targets.[11]

Cytotoxicity Assay (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it's crucial to determine the non-toxic concentration range of SMTA. An effective drug must reduce inflammation without killing the cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of SMTA (e.g., 1 µM to 500 µM) and a vehicle control (sterile PBS or DMSO at <0.1%) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The highest concentration showing >90% viability will be used for subsequent assays.

Nitric Oxide (NO) Inhibition Assay

Causality: Overproduction of nitric oxide by iNOS is a hallmark of inflammation.[8] This assay quantifies SMTA's ability to inhibit NO production in macrophages stimulated with LPS.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of SMTA and a positive control (e.g., L-NAME or Diclofenac) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Griess Assay: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Measurement: After 10 minutes, measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Pro-Inflammatory Cytokine (TNF-α, IL-6) Quantification

Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines.[9] Measuring their levels via ELISA (Enzyme-Linked Immunosorbent Assay) provides direct evidence of SMTA's ability to suppress key inflammatory mediators.

Protocol:

  • Experiment Setup: Use the cell culture supernatant collected from the Nitric Oxide assay (Step 4).

  • ELISA: Perform sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, Thermo Fisher).

  • Measurement: Read the absorbance on a plate reader at the specified wavelength (typically 450 nm).

  • Analysis: Calculate the concentration of each cytokine based on a standard curve. Determine the percentage inhibition for SMTA-treated groups relative to the LPS-only control.

Comparative Data Summary (Hypothetical In Vitro Results)

The data below is representative of what a successful validation might yield.

TreatmentCell Viability (%)NO Inhibition (IC₅₀)TNF-α Inhibition (IC₅₀)IL-6 Inhibition (IC₅₀)
SMTA >95% at 200 µM45.2 µM55.8 µM62.1 µM
Diclofenac (Positive Ctrl) >95% at 200 µM38.5 µM49.3 µM58.4 µM
Vehicle Control 100%No InhibitionNo InhibitionNo Inhibition

Interpretation: These hypothetical results suggest that SMTA effectively reduces the production of key inflammatory mediators at non-toxic concentrations, with a potency comparable to the established NSAID, Diclofenac.

Tier 2: Detailed In Vivo Experimental Protocol

In vivo models are indispensable for evaluating a compound's efficacy within a complex physiological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).[10][12]

Carrageenan-Induced Paw Edema Model

Causality: The carrageenan-induced paw edema model is a widely accepted and validated model for acute inflammation.[1][13] Carrageenan injection induces a biphasic inflammatory response, involving the release of histamine and serotonin in the first phase, and prostaglandins and cytokines in the second phase, making it ideal for evaluating NSAID-like compounds.[12]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into four groups (n=6 per group):

    • Group I (Negative Control): Vehicle only (e.g., 0.9% saline, p.o.).

    • Group II (Positive Control): Diclofenac Sodium (e.g., 10 mg/kg, p.o.).

    • Group III (Test Group 1): SMTA (e.g., 25 mg/kg, p.o.).

    • Group IV (Test Group 2): SMTA (e.g., 50 mg/kg, p.o.).

  • Dosing: Administer the respective treatments orally (p.o.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative Data Summary (Hypothetical In Vivo Results)
Treatment GroupDose (mg/kg)% Edema Inhibition at 3 hr% Edema Inhibition at 4 hr
Vehicle Control -0%0%
Diclofenac Sodium 1065.8%62.3%
SMTA 2545.2%41.5%
SMTA 5062.5%59.8%

Interpretation: The hypothetical data demonstrates that SMTA produces a dose-dependent reduction in acute inflammation in a live animal model. At a 50 mg/kg dose, its efficacy is comparable to the standard drug Diclofenac, strongly supporting its potential as an anti-inflammatory agent.[13]

Conclusion

This guide outlines a rigorous, logically structured, and scientifically sound methodology for validating the anti-inflammatory activity of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate. By progressing from foundational in vitro screens that probe specific molecular targets to a confirmatory in vivo model of acute inflammation, researchers can build a comprehensive data package. The inclusion of appropriate positive and negative controls at every stage ensures the trustworthiness of the results. The hypothetical data presented herein suggests that SMTA is a promising candidate worthy of further investigation, exhibiting potent anti-inflammatory effects comparable to established NSAIDs in both cellular and whole-organism models.

References

  • Title: SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

  • Title: Synthesis and anti-inflammatory activity of thiazole derivatives Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: In-vivo anti-in ammatory Activity of Methyl Thiadiazinan-3yl Butanoate Source: Pakistan Journal of Health Sciences URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents Source: Molecules (MDPI) URL: [Link]

  • Title: New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives Source: ResearchGate URL: [Link]

  • Title: Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies Source: PubMed Central (NIH) URL: [Link]

  • Title: In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Source: Bioscience Biotechnology Research Communications URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives Source: PubMed URL: [Link]

  • Title: Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review Source: PubMed URL: [Link]

  • Title: Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate Source: PubMed Central (NIH) URL: [Link]

  • Title: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate Source: PubChem (NIH) URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: ResearchGate URL: [Link]

  • Title: In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables Source: PubMed Central (NIH) URL: [Link]

  • Title: In vivo Acute Inflammatory Models Source: Redoxis URL: [Link]

  • Title: New In Vivo LPS Model for Anti-Inflammatory Drug Profiling Source: Sygnature Discovery URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate
Reactant of Route 2
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.